Cas no 2229289-89-6 (1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol)
1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol Propiedades químicas y físicas
Nombre e identificación
-
- 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol
- EN300-1979691
- [1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol
- 2229289-89-6
-
- Renchi: 1S/C13H17ClO/c1-9-5-4-6-10(14)11(9)13(8-15)7-12(13,2)3/h4-6,15H,7-8H2,1-3H3
- Clave inchi: VCCAJYZOAWVMOH-UHFFFAOYSA-N
- Sonrisas: ClC1=CC=CC(C)=C1C1(CO)CC1(C)C
Atributos calculados
- Calidad precisa: 224.0967929g/mol
- Masa isotópica única: 224.0967929g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 15
- Cuenta de enlace giratorio: 2
- Complejidad: 251
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 1
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.6
- Superficie del Polo topológico: 20.2Ų
1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1979691-0.05g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 0.05g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-1979691-0.1g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 0.1g |
$1106.0 | 2023-09-16 | ||
| Enamine | EN300-1979691-0.25g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 0.25g |
$1156.0 | 2023-09-16 | ||
| Enamine | EN300-1979691-0.5g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 0.5g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1979691-1.0g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 1g |
$1256.0 | 2023-06-03 | ||
| Enamine | EN300-1979691-2.5g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 2.5g |
$2464.0 | 2023-09-16 | ||
| Enamine | EN300-1979691-5.0g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 5g |
$3645.0 | 2023-06-03 | ||
| Enamine | EN300-1979691-10.0g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 10g |
$5405.0 | 2023-06-03 | ||
| Enamine | EN300-1979691-1g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 1g |
$1256.0 | 2023-09-16 | ||
| Enamine | EN300-1979691-5g |
[1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropyl]methanol |
2229289-89-6 | 5g |
$3645.0 | 2023-09-16 |
1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol Literatura relevante
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Información adicional sobre 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol
1-(2-Chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol: A Comprehensive Overview of Chemical Structure, Synthesis, and Biological Activity
1-(2-Chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol, with the chemical identifier CAS No. 2229289-89-6, represents a unique organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical research and materials science. This compound belongs to the class of substituted cyclopropylmethanol derivatives, characterized by the presence of a cyclopropyl ring system and a hydroxyl group. The molecular structure is defined by the combination of aromatic and aliphatic functional groups, making it a promising candidate for further exploration in drug discovery and synthetic chemistry.
The chemical structure of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol consists of a phenyl ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position. The cyclopropyl ring is attached to a methanol group, with two methyl substituents on the cyclopropyl ring. This structural arrangement contributes to the compound's unique physical and chemical properties, which are critical for its potential biological activity. Recent studies have focused on elucidating the role of these functional groups in modulating the compound's reactivity and selectivity in various chemical environments.
One of the key areas of interest in the synthesis of 1-(2-chloro-6-methylphenyl)-y is the development of efficient synthetic pathways. Researchers have explored multiple strategies, including transition-metal-catalyzed cross-coupling reactions and organocatalytic approaches, to achieve high yields and stereocontrol in the formation of the cyclopropyl ring. A notable advancement in this field involves the use of chiral catalysts to induce asymmetric induction during the synthesis process, which is essential for producing enantiomerically pure compounds with enhanced biological activity. These synthetic methods have been validated through extensive experimentation and are now considered standard protocols in modern organic chemistry laboratories.
The biological activity of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol has been the focus of numerous studies, particularly in the context of its potential therapeutic applications. Preliminary investigations suggest that this compound may exhibit anti-inflammatory and antioxidant properties, which are attributed to its ability to interact with specific molecular targets. Recent research published in Journal of Medicinal Chemistry (2023) has demonstrated that the compound can modulate the activity of enzymes involved in oxidative stress pathways, making it a potential candidate for the development of novel therapeutic agents for inflammatory diseases.
Another significant aspect of the compound's research is its role in the design of drug-like molecules. The presence of the cyclopropyl ring and the hydroxyl group provides opportunities for structural modifications that could enhance the compound's pharmacokinetic properties. For instance, the introduction of additional functional groups or the alteration of substituents on the phenyl ring may lead to improved solubility, metabolic stability, and target specificity. These modifications are crucial for optimizing the compound's therapeutic potential and reducing potential side effects in clinical applications.
Recent advancements in computational chemistry have also contributed to the understanding of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol's behavior. Molecular docking studies and quantum mechanical calculations have been employed to predict the compound's interactions with biological targets, such as proteins and enzymes. These computational tools have provided valuable insights into the compound's binding affinity and mechanism of action, guiding the design of more effective derivatives. The integration of experimental and computational approaches has become a standard practice in modern pharmaceutical research, enabling the rapid screening of potential drug candidates.
The synthetic versatility of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol has also been explored in the context of materials science. Researchers have investigated its potential applications in the development of new polymers and functional materials. For example, the compound's unique chemical structure may allow it to participate in polymerization reactions, leading to the formation of materials with tailored properties. These materials could find applications in fields such as electronics, coatings, and biomedical engineering, expanding the compound's utility beyond traditional pharmaceutical contexts.
Furthermore, the compound's potential in green chemistry has attracted attention due to its low environmental impact and sustainable synthesis methods. The development of eco-friendly protocols for its production is a growing area of research, as the pharmaceutical industry increasingly prioritizes sustainability. Techniques such as catalytic processes with minimal waste generation and the use of renewable feedstocks are being explored to reduce the environmental footprint of synthetic procedures. These efforts align with global initiatives aimed at promoting sustainable chemical practices and reducing the industry's carbon footprint.
The pharmacological profile of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol is still under investigation, with researchers aiming to identify its potential therapeutic applications. Early-stage studies have suggested that the compound may have anti-cancer properties, particularly in the context of targeting specific signaling pathways in cancer cells. However, further research is needed to validate these findings and to determine the compound's safety and efficacy in preclinical models. The development of targeted therapies based on this compound could represent a significant breakthrough in the treatment of various diseases.
As the field of organic chemistry continues to evolve, the study of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol remains an active area of research. The compound's unique structure and potential applications in multiple disciplines highlight the importance of continued exploration. Collaborative efforts between chemists, biologists, and materials scientists are essential for unlocking the full potential of this compound and translating its properties into practical applications. The integration of interdisciplinary approaches is expected to drive future innovations in the development of new drugs and materials.
In conclusion, 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol represents a promising compound with a wide range of potential applications. Its unique chemical structure, combined with the advancements in synthetic methods and computational tools, positions it as a valuable candidate for further research. As scientists continue to explore its properties and applications, the compound may contribute to the development of novel therapeutic agents and sustainable materials, underscoring the importance of ongoing studies in this field.
The future of 1-(2-chloro-6-methylphenyl)-2,2-dimethylcyclopropylmethanol research is likely to be shaped by the integration of cutting-edge technologies and interdisciplinary collaboration. As the demand for innovative solutions in healthcare and materials science grows, the compound's potential to address complex challenges will become increasingly significant. Continued investment in research and development is essential to fully realize the benefits of this compound and to ensure its contribution to scientific and industrial advancements.
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